molecular formula C17H17NO4 B12442232 2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid

2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B12442232
M. Wt: 299.32 g/mol
InChI Key: FVKRKRVHHVGTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, an amide linkage, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 2,5-dimethylphenol using chloroacetyl chloride in the presence of a base such as pyridine to form 2,5-dimethylphenoxyacetyl chloride.

    Amide Formation: The phenoxyacetyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base like triethylamine to form the desired amide linkage, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid
  • 2-{[(2,3-Dimethylphenoxy)acetyl]amino}benzoic acid
  • 2-{[(2,4-Dimethylphenoxy)acetyl]amino}benzoic acid

Uniqueness

2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-11-7-8-12(2)15(9-11)22-10-16(19)18-14-6-4-3-5-13(14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

FVKRKRVHHVGTKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.